molecular formula C10H8BrNO2S B14912043 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid

Cat. No.: B14912043
M. Wt: 286.15 g/mol
InChI Key: CYUQDARQNMQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is a brominated indole derivative intended for research use only. This compound is part of a class of 2-((indol-3-yl)thio)acetic acid structures that have been identified in scientific studies as a promising scaffold for the development of antiviral agents . Recent research on analogous compounds has demonstrated significant inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . RdRp is a crucial enzyme for the replication of RNA viruses and is a validated target for antiviral drug discovery. Compounds from this class have shown the ability to inhibit RNA synthesis in a dose-dependent manner, with some optimized derivatives exhibiting potency comparable to Remdesivir in cellular assays . The presence of the bromo substituent on the indole ring and the thioacetic acid side chain are key structural features that contribute to the binding affinity and pharmacological properties of these molecules. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the specific safety data sheet (SDS) prior to use. Note: The specific 6-bromo isomer may be less documented in current literature compared to its 5-bromo and unsubstituted analogs. The research value and mechanism of action described are inferred from the well-established profile of the 2-((indol-3-yl)thio)acetic acid chemical class .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

2-[(6-bromo-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8BrNO2S/c11-6-1-2-7-8(3-6)12-4-9(7)15-5-10(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

CYUQDARQNMQASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2SCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 6 Bromo 1h Indol 3 Yl Thio Acetic Acid and Its Analogues

Strategies for Indole (B1671886) Core Synthesis and Functionalization

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. Its synthesis and subsequent functionalization are pivotal in the development of novel chemical entities.

Regioselective Functionalization of the Indole Nitrogen (N-1), C-2, and C-3 Positions

The inherent electronic properties of the indole ring dictate its reactivity, with the C-3 position being the most nucleophilic and thus the primary site for electrophilic attack. However, strategic functionalization at the N-1 and C-2 positions is often required for the synthesis of specific target molecules.

N-1 Functionalization: The nitrogen atom of the indole ring can be readily deprotonated with a suitable base, such as sodium hydride (NaH), to form an indolyl anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N-1 position. For instance, 6-bromoindole (B116670) can be alkylated with bromoacetic ester at the nitrogen atom, which can then be hydrolyzed to yield 2-(6-bromo-1H-indol-1-yl)acetic acid. researchgate.netnih.gov

C-2 Functionalization: While direct electrophilic substitution at C-2 is less common due to the higher reactivity of C-3, it can be achieved under specific conditions or by using directing groups. Metal-catalyzed C-H activation has emerged as a powerful tool for C-2 functionalization.

C-3 Functionalization: The C-3 position is the most common site for functionalization. A wide range of electrophilic substitution reactions, including Friedel-Crafts reactions, Mannich reactions, and Vilsmeier-Haack reactions, readily occur at this position. For the synthesis of the target molecule, the introduction of a sulfur-containing group at C-3 is the key step.

PositionReactivityCommon Reactions
N-1 Acidic proton, can be deprotonatedAlkylation, Acylation
C-2 Less nucleophilic than C-3C-H activation, Lithiation
C-3 Most nucleophilicElectrophilic substitution

Specific Synthesis Approaches for 6-Bromoindole Scaffolds

The 6-bromoindole core is a common building block in the synthesis of various bioactive molecules. nih.gov Several methods have been developed for its preparation, often starting from commercially available precursors. A convenient and scalable four-stage synthesis starts from para-aminotoluene. This process involves diazotization followed by bromination and then a two-step ring closure to form the 6-bromoindole ring. nih.gov This method is advantageous due to the use of inexpensive starting materials and its amenability to large-scale production. nih.gov

Introduction and Modification of the Thioacetic Acid Moiety

The introduction of the thioacetic acid group at the C-3 position of the 6-bromoindole core is a critical transformation in the synthesis of the target compound. This involves the formation of a carbon-sulfur bond, a reaction of significant importance in organic synthesis.

Methods for the Formation of Carbon-Sulfur Bonds in Indole Systems

The formation of a C-S bond at the C-3 position of an indole, often referred to as C-3 sulfenylation, can be achieved through several methods. These reactions typically involve the reaction of the electron-rich indole with an electrophilic sulfur species or a radical-based process.

Recent advancements have focused on metal-free and milder reaction conditions. One such method involves the reaction of indoles with thiols in the presence of a simple base like sodium hydroxide (B78521) (NaOH) as a promoter. researchgate.net Another approach utilizes sulfinyl amides as the sulfur source in the presence of tetrabutylammonium (B224687) iodide (TBAI) to afford 3-indole thioethers in good to excellent yields. bohrium.com A practical method for the regioselective synthesis of 3-arylthioindoles has also been developed using p-toluene sulfonyl hydrazide in the presence of N-iodosuccinimide (NIS) as an oxidant and triphenylphosphine (B44618) (PPh3) as a reductant. researchgate.netbenthamdirect.com

ReagentPromoter/CatalystKey Features
ThiolsNaOHSimple, mild conditions
Sulfinyl amidesTBAIMetal-free, good to excellent yields
p-Toluene sulfonyl hydrazideNIS / PPh3High regioselectivity, broad substrate scope

Synthetic Routes to 2-((Indol-3-yl)thio)acetic Acid Derivatives

A plausible synthetic route to 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid would involve the direct C-3 sulfenylation of 6-bromoindole with a mercaptoacetic acid derivative. For example, reacting 6-bromoindole with ethyl 2-mercaptoacetate in the presence of a base like NaOH would likely yield the ethyl ester of the target compound. Subsequent hydrolysis of the ester group would then afford the desired this compound.

Alternatively, the reaction could be performed with thioglycolic acid itself, although protection of the carboxylic acid group might be necessary to avoid side reactions.

Chemical Transformations of the Carboxylic Acid Group for Analogues (e.g., amidation)

The carboxylic acid group of this compound provides a convenient handle for further derivatization to generate a library of analogues. A common transformation is amidation, where the carboxylic acid is converted to an amide by reacting it with an amine in the presence of a coupling agent.

For instance, indole-3-acetic acid can be converted to its acetyl chloride by reacting with thionyl chloride. This activated intermediate can then be treated with various anilines to form the corresponding amide derivatives. bohrium.com Similarly, propylphosphonic anhydride (B1165640) (T3P) has been shown to be an efficient reagent for the selective formation of amides from indole-3-acetic acid under mild conditions. benthamdirect.com

Innovative Synthetic Techniques in Indole Chemistry

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of indole derivatives. tandfonline.comnih.gov This technique utilizes microwave irradiation to rapidly heat reaction mixtures, leading to a significant acceleration of chemical reactions compared to conventional heating methods. tandfonline.comnih.gov The advantages of MAOS include dramatically reduced reaction times—often from hours to minutes—higher product yields, and enhanced purity. mdpi.com

Microwave-assisted methods have been successfully applied to various classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions. nih.gov For instance, a solvent-free, microwave-assisted Bischler synthesis of 2-arylindoles involves the solid-state reaction of anilines and phenacyl bromides, offering an environmentally friendly route with good yields (52-75%) in just 45-60 seconds of irradiation. organic-chemistry.org This approach avoids the use of organic solvents and toxic metal catalysts. organic-chemistry.org

In the context of analogues of this compound, a palladium-catalyzed synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate was significantly improved using microwave irradiation. mdpi.com Compared to conventional heating which required 16 hours to achieve a 73% yield, the microwave-assisted method produced a 90% yield in just one hour. mdpi.com These findings underscore the efficiency and efficacy of microwave irradiation in constructing functionalized indole cores. tandfonline.comtandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Derivatives
Indole DerivativeSynthetic MethodConditionsReaction TimeYield (%)Reference
2-ArylindolesBischler Synthesis (Microwave)Solid-state, 540 W45-60 sec52-75 organic-chemistry.org
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylatePd-catalyzed cyclization (Microwave)DMF1 h90 mdpi.com
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylatePd-catalyzed cyclization (Conventional)DMF, 80 °C16 h73 mdpi.com
Quinolin-4-ylmethoxychromen-4-onesOne-pot, three-component (Microwave)Solvent-free, YbCl3 catalyst, 100 °C4 min80-95 nih.gov
Quinolin-4-ylmethoxychromen-4-onesOne-pot, three-component (Conventional)Oil bath60 minLower than MW nih.gov

Application of Green Chemistry Principles in Indole Scaffold Construction

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are increasingly being integrated into the synthesis of indole scaffolds. nih.govresearchgate.netsciepub.com This approach emphasizes sustainability through waste prevention, high atom economy, the use of safer solvents and reagents, and energy efficiency. sciepub.comnih.gov

The synthesis of indole derivatives often involves protocols that have limitations such as the use of toxic solvents, transition-metal catalysts, and the generation of significant waste. nih.gov Green chemistry seeks to address these drawbacks. nih.gov For example, a highly sustainable, two-step synthesis of indole-2-carboxamides has been developed that proceeds under mild conditions using ethanol (B145695) as a benign solvent and avoids metal catalysts. rsc.orgrsc.org This method involves an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org

Key green chemistry principles applied to indole synthesis include:

Waste Prevention : Designing syntheses to minimize byproduct formation. nih.gov For instance, the traditional synthesis of 3-Bromooxindole-3-acetic acid from indole-3-acetic acid using N-bromosuccinimide (NBS) has poor atom economy (30%) and generates significant waste. bridgew.edu

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions are particularly effective in achieving high atom economy. rsc.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. organic-chemistry.orgderpharmachemica.com

Catalysis : Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. sciepub.com

Design for Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.govatiner.gr

By adhering to these principles, chemists can develop more environmentally friendly and economically viable routes to valuable indole-containing compounds like this compound. nih.govresearchgate.net

Table 2: Application of Green Chemistry Principles in Indole Synthesis
PrincipleDescriptionApplication in Indole Synthesis
1. PreventionIt is better to prevent waste than to treat it after it has been created. nih.govDeveloping one-pot syntheses and multicomponent reactions to reduce intermediate separation and purification steps, thus minimizing waste. rsc.org
2. Atom EconomySynthetic methods should maximize the incorporation of all materials into the final product. nih.govUtilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the indole product. derpharmachemica.com
3. Less Hazardous Chemical SynthesesDesign synthetic methods to use and generate substances with little or no toxicity. nih.govReplacing toxic reagents like phosgene (B1210022) derivatives with safer alternatives in indole functionalization.
4. Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity. nih.govComputational studies to predict the toxicological profiles of new indole derivatives before synthesis.
5. Safer Solvents and AuxiliariesThe use of auxiliary substances should be made unnecessary or innocuous wherever possible. nih.govEmploying water, ethanol, or ionic liquids as reaction media, or conducting reactions under solvent-free conditions. organic-chemistry.orgderpharmachemica.com
6. Design for Energy EfficiencyEnergy requirements should be recognized for their environmental and economic impacts and should be minimized. nih.govUsing microwave-assisted synthesis to drastically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com

Structure Activity Relationship Sar and Structural Optimization of 2 6 Bromo 1h Indol 3 Yl Thio Acetic Acid Analogues

Influence of Halogenation, Specifically Bromine at the 6-Position, on Biological Activity

The presence and position of halogen substituents on an indole (B1671886) ring profoundly influence the molecule's physicochemical properties and biological activity. Bromine at the C-6 position is a recurring motif in a variety of biologically active natural and synthetic indole derivatives.

Numerous marine natural products feature a 6-bromoindole (B116670) core. For instance, aplysinopsins, a class of marine indole alkaloids, almost universally display halogenation at the 6-position of the indole ring. Furthermore, studies on synthetic inhibitors of bacterial cystathionine (B15957) γ-lyase (CGL) have identified the 6-bromoindole class of derivatives as the most active, underscoring the importance of this specific substitution for potent biological activity. The 6-bromoindole moiety is frequently used as a foundational building block for the synthesis of these potent inhibitors. This consistent finding across different compound classes suggests that the 6-bromo substitution pattern is a critical determinant for achieving high potency in various biological targets.

The specific position of a halogen on the indole ring is a crucial factor in determining the pharmacological profile of a compound. Different substitution patterns can lead to significant variations in potency and selectivity.

For example, in the meridianin class of marine alkaloids, a single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a considerable improvement in kinase inhibitory potency. However, for specific kinases like CDK1 and CDK5, the optimal activity is achieved with a bromine at the C-7 position combined with a hydroxyl group at C-4. Conversely, the presence of two bromine atoms on the ring can sometimes slightly reduce the inhibitory potency.

In other classes of compounds, different positional effects are observed. For a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, a chloro or fluoro group at the C-5 position was found to enhance potency. Similarly, for certain cysteinyl leukotriene 1 (CysLT1) antagonists, substitutions at the C-4 position of the indole ring were found to be the least favorable for activity. Further studies on halogenated indoles as biofilm inhibitors identified 4-chloroindole, 6-iodoindole, and 5-chloro-2-methyl indole as active compounds, demonstrating that multiple halogenation patterns can yield significant biological activity, depending on the specific target. Additionally, fluorination at the C-6 position in a series of 3-piperidinylindole antipsychotic drugs was shown to confer higher metabolic stability.

Indole PositionHalogen/SubstituentCompound Class / TargetObserved Effect on ActivityReference
C-6BromoAplysinopsins / GeneralCommon feature in active natural products
C-6BromoBacterial CGL InhibitorsAssociated with the most active inhibitors
C-5 or C-6BromoMeridianins / KinasesConsiderable improvement in potency
C-7Bromo (+ C-4 OH)Meridianins / CDK1 & CDK5Provides the best inhibitory activity
C-5Chloro or FluoroIndole-2-carboxamides / CB1 ReceptorEnhanced potency
C-4GeneralCysLT1 AntagonistsLeast favorable position for substitution
C-6Fluoro3-Piperidinylindoles / AntipsychoticHigher metabolic stability

Modulations of the Thioacetic Acid Side Chain and its Pharmacological Impact

While direct SAR studies on the 2-(thio)acetic acid side chain of the title compound are not extensively documented, valuable insights can be drawn from the well-studied indole-3-acetic acid (IAA) scaffold, a common plant hormone and a backbone for many pharmacologically active molecules. The principles of bioisosterism can also be applied to predict the impact of modifying the thioether linker and the terminal carboxylic acid.

The carboxylic acid group is a critical feature for the biological activity of many indole-3-acetic acid derivatives. Its acidic nature is often essential for interaction with biological targets.

Key SAR findings for this terminus include:

Requirement of an Acidic Group: For indole acetic acid derivatives with anti-inflammatory activity, the presence of the carboxylic acid group is important for activity. Replacing it with other acidic functionalities generally leads to a decrease in activity.

Amide and Ester Analogues: Simple amide analogues of these anti-inflammatory compounds are reported to be inactive. However, amides and esters represent major conjugated forms of IAA in biological systems, suggesting they are important derivatives to consider. Indole carboxylic acid esters are recognized as biologically significant systems, capable of inhibiting certain copper enzymes.

Bioisosteric Replacements: A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere to improve physicochemical properties while retaining biological activity. The 5-substituted 1H-tetrazole is the most well-known and frequently used bioisostere for a carboxylic acid and is found in numerous approved drugs. Other heterocyclic structures can also serve as effective surrogates.

ModificationRationalePotential ImpactReference
Esterification (e.g., -COOCH₃)Prodrug strategy, modulate lipophilicityCan inhibit enzymes; may hydrolyze in vivo
Amidation (e.g., -CONH₂)Alter H-bonding, polarityOften leads to inactivity in NSAID-like compounds
Tetrazole ReplacementClassical bioisostere, improve metabolic stability and cell permeabilityFrequently retains or improves activity; found in many drugs
Sulfonamide FormationIntroduce different acidic pKa and geometryCan act as part of a pharmacophore

The thioether (-S-) linker connecting the indole core to the acetic acid side chain is a key site for structural modification to alter potency, selectivity, and pharmacokinetic properties. Modifications can include changing the linker atom itself or altering its length.

Bioisosteric Atom Replacement: The replacement of the sulfur atom with other divalent linkers is a standard medicinal chemistry approach. Replacing the thioether (-S-) with an ether (-O-) can significantly alter lipophilicity and conformational preferences. Other bioisosteric replacements could include a methylene (B1212753) group (-CH₂-) or a selenoether (-Se-). In a series of EP₃ receptor antagonists, potency was highly sensitive to the linker atom, with a methylene bridge being optimal, sulfur acting as a useful surrogate, and oxygen leading to a 150-fold loss in potency.

Altering Linker Length: The length of the side chain is critical. This is well-illustrated by the differences between indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA), which differ by a single methylene unit. Despite their structural similarity, they have distinct biological profiles. IPA is noted to be a highly potent neuroprotective antioxidant that scavenges hydroxyl radicals.

Linker TypeExample AnaloguePotential Pharmacological ImpactReference
Thioether (-S-)Indole-3-thioacetic acidBaseline compoundN/A
Ether (-O-)Indole-3-oxyacetic acidAlters lipophilicity and conformation, may reduce potency
Methylene (-CH₂)Indole-3-propionic acid (IPA)Can alter biological profile; IPA has potent neuroprotective and antioxidant effectsN/A
Sulfoxide (-SO-)Indole-3-sulfinylacetic acidIncreases polarity, potential for H-bondingN/A
Sulfone (-SO₂-)Indole-3-sulfonylacetic acidIncreases polarity, acts as H-bond acceptor; can be a useful surrogate

Structure-Activity Relationships Related to Indole Ring Substitutions

The nitrogen atom at position 1 (N-1) of the indole ring is a common and critical site for modification in drug design. Alkylation or acylation at this position can have a profound impact on the biological activity of the resulting analogues.

For indole acetic acid-based anti-inflammatory agents, acylation of the indole nitrogen is a key determinant of activity.

N-Aroyl Substitution: N-benzoyl derivatives, particularly those with electron-withdrawing substituents like -F, -Cl, or -CF₃ in the para-position of the benzoyl ring, are generally more active.

N-Aliphatic Acyl Substitution: In contrast, acylation of the indole nitrogen with aliphatic carboxylic acids typically results in a decrease in anti-inflammatory activity.

In other compound classes, N-1 substitution is also crucial. For the meridianin class of kinase inhibitors, methylation of the indole nitrogen is important for both kinase inhibitory and antiproliferative activities. The synthesis of many potent indole-based compounds often involves the strategic assembly of residues at the N-1 position of the core structure. This highlights that the N-1 position is not merely a point for synthetic attachment but a key interaction site that can be modified to optimize a compound's pharmacological profile.

N-1 Substituent TypeExample GroupObserved Effect on Activity (Anti-inflammatory Indoles)Reference
Unsubstituted-HBaseline activity
Aroyl (para-substituted)-CO-C₆H₄-ClMore active
Aroyl (para-substituted)-CO-C₆H₄-FMore active
Aroyl (para-substituted)-CO-C₆H₄-CF₃More active
Aliphatic Acyl-CO-CH₃Decreased activity
Alkyl-CH₃Important for activity in other compound classes (e.g., meridianins)

Optimization through Substitutions on the Benzene (B151609) and Pyrrole (B145914) Rings of the Indole Core

The indole nucleus is a highly versatile scaffold in medicinal chemistry, and modifications to its benzene and pyrrole rings can significantly influence the biological activity of its derivatives. Structure-activity relationship (SAR) studies on various indole-containing compounds have provided valuable insights into the optimal substitution patterns for enhancing potency and selectivity. While specific SAR data for 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is not extensively detailed in publicly available literature, general principles derived from related indole acetic acid and bisindole analogues offer a framework for understanding potential optimization strategies.

Substitutions on the benzene portion of the indole ring have been shown to be a critical determinant of activity in several classes of indole derivatives. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 selective antagonists, the position of substituents on the indole ring played a crucial role in their inhibitory effects. researchgate.net It was observed that substitutions at position 7 of the indole ring were the most favorable for activity, whereas position 4 was the least favorable. researchgate.net Furthermore, the nature of the substituent was also important, with fluorine-substituted derivatives showing greater potency than their chlorine-substituted counterparts. researchgate.net In another context of indole acetic acid derivatives with anti-inflammatory properties, substituents at the 5-position, such as -OCH3, -F, N(CH3)2, and -CH3, were found to be more active than the unsubstituted analogue. youtube.com

The pyrrole ring, including the indole nitrogen (N1 position), also presents opportunities for structural optimization. Acylation of the indole nitrogen with aliphatic or arylalkyl carboxylic acids has been reported to decrease the anti-inflammatory activity of certain indole acetic acid derivatives. youtube.com However, the indole ring nitrogen is not considered essential for the activity of all indole-based compounds, as demonstrated by the activity of carbon analogues like Sulindac. youtube.com

The following table summarizes the influence of substitutions on the indole core based on findings from various studies on indole derivatives.

Substitution Position Substituent Effect on Activity Compound Class
Indole Position 4VariousLeast favorable for activity3-substituted 1H-indole-2-carboxylic acids researchgate.net
Indole Position 5-OCH3, -F, N(CH3)2, -CH3More active than unsubstitutedIndole acetic acid derivatives youtube.com
Indole Position 7VariousMost favorable for activity3-substituted 1H-indole-2-carboxylic acids researchgate.net
Indole Nitrogen (N1)AcylationDecrease in activityIndole acetic acid derivatives youtube.com
Benzene RingFluorine vs. ChlorineFluorine substitution more potent3-substituted 1H-indole-2-carboxylic acids researchgate.net

These findings collectively suggest that systematic exploration of substituents on both the benzene and pyrrole rings of this compound is a viable strategy for optimizing its biological profile. The electronic properties, size, and position of the substituents are all likely to play a significant role in modulating the compound's interaction with its biological target.

Stereochemical Considerations and Conformational Dynamics in SAR

For the thioacetic acid moiety in this compound, theoretical conformational studies on thioacetic acid itself indicate the existence of different conformers, such as syn and anti forms, with the syn conformer being more stable. The energy barrier for isomerization between these forms is a measure of the molecule's conformational flexibility.

Although this compound does not possess a chiral center in its core structure, the introduction of substituents on the indole ring or the acetic acid side chain could potentially create stereoisomers. If a chiral center were introduced, the resulting enantiomers or diastereomers would likely exhibit different biological activities due to the stereospecific nature of interactions with biological targets. The determination of the absolute configuration of stereoisomers is crucial in such cases to establish a clear SAR.

Computational Chemistry and in Silico Approaches in the Study of 2 6 Bromo 1h Indol 3 Yl Thio Acetic Acid

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid, docking simulations are employed to fit the molecule into the binding site of a target protein, such as an enzyme or receptor. This process helps to identify the most likely binding pose and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For instance, studies on similar indole-based compounds have successfully used docking to predict interactions with targets like DNA gyrase, lanosterol-14-alpha demethylase, and various protein kinases. rsc.orgresearchgate.net

The predicted binding mode of this compound would likely involve a network of specific intermolecular interactions. Key interactions often observed for indole (B1671886) derivatives include:

Hydrogen Bonding: The carboxylic acid group (-COOH) and the indole N-H group are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the target's active site.

Hydrophobic Interactions: The aromatic indole ring and the bromo-substituted benzene (B151609) moiety can engage in hydrophobic and π-stacking interactions with nonpolar residues like Phenylalanine, Tyrosine, and Leucine.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational flexibility and the persistence of key interactions identified in the docking pose. A stable complex in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), lends higher confidence to the predicted binding mode.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target. Note: This data is hypothetical and for illustrative purposes only.

ParameterValue (Illustrative)Description
Binding Affinity -8.5 kcal/molA lower value indicates a stronger predicted binding interaction between the ligand and the protein.
Key Interacting Residues Lys72, Glu91, Leu135Amino acids in the protein's active site predicted to form significant bonds with the compound.
Hydrogen Bonds Lys72 (with COOH)The carboxylic acid group of the compound forms a hydrogen bond with the amino acid Lysine 72.
Hydrophobic Interactions Leu135 (with indole)The indole ring of the compound interacts with the nonpolar side chain of the amino acid Leucine 135.
Halogen Bond Glu91 (with Br)The bromine atom on the indole ring forms a halogen bond with the carboxylate group of Glutamate 91.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods provide a detailed understanding of the electron distribution, which governs the molecule's structure, stability, and chemical reactivity. For this compound, these calculations can predict several key parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to these analyses. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and a positive potential near the indole N-H proton, highlighting the sites most likely to engage in electrostatic interactions. Quantum chemical methods have been used to characterize the synthesis pathways of indole-3-acetic acid. nih.gov

Table 2: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT. Note: This data is hypothetical and for illustrative purposes only.

ParameterValue (Illustrative)Significance
EHOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Dipole Moment 3.5 DebyeA measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.
Electron-Rich Regions Carboxylic oxygensIdentified via MEP map; likely sites for hydrogen bond acceptance and interaction with positive charges.
Electron-Poor Regions Indole N-H protonIdentified via MEP map; likely site for hydrogen bond donation.

Ligand-Based and Structure-Based Drug Design Strategies

The development of new drugs based on the this compound scaffold can follow two primary in silico strategies: ligand-based and structure-based drug design.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known. Using the insights from molecular docking (as described in 5.1), medicinal chemists can rationally modify the structure of the lead compound to improve its fit and interactions within the binding site. For example, if docking reveals an empty hydrophobic pocket near the bromine atom, analogues could be synthesized with larger, nonpolar substituents at that position to achieve a better fit and higher potency.

Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules with known biological activity is available. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, a key LBDD technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. The pharmacophore model derived from this compound and its active analogues could then be used to design new molecules that fit the model, or to search databases for other compounds that match these features.

Virtual Screening and Lead Generation for Novel Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can rapidly assess tens of millions of compounds, significantly narrowing the field for experimental testing. Starting with this compound as a reference or "hit" compound, virtual screening can be used to find novel analogues for lead generation.

Two common virtual screening techniques are:

Similarity Searching: This method searches for compounds in a database that are structurally similar to the query molecule, this compound. Similarity is calculated based on molecular fingerprints, which are bit strings that encode the structural features of a molecule.

Docking-Based Screening: In this approach, every compound in a virtual library is docked into the binding site of the target protein. The compounds are then ranked based on their predicted docking scores, and the top-ranking molecules are selected as potential candidates for synthesis and biological evaluation. This method was used to identify indole-based analogs as potential HIV-1 attachment inhibitors. ijcea.org

These screening methods can identify diverse chemical structures that retain the key interaction features of the original compound, potentially leading to the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Preclinical Biological Evaluation and Translational Research Potential of 2 6 Bromo 1h Indol 3 Yl Thio Acetic Acid Derivatives

In Vitro Biological Activity Assessment in Cell-Based Models

The initial phase of preclinical evaluation for derivatives of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid involves a comprehensive assessment of their biological activity in various in vitro, cell-based models. These assays are fundamental in determining the compound's potential efficacy across different therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By utilizing established cell lines and cellular models, researchers can elucidate the compound's antiproliferative, antimicrobial, antiviral, and anti-inflammatory properties, as well as its specific molecular interactions through enzyme inhibition and target engagement studies.

Antiproliferative Activity against Cancer Cell Lines, including Drug-Resistant Phenotypes

Derivatives of the bromo-indole scaffold have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. Research into these compounds aims to identify agents that can inhibit the growth of tumor cells, including those that have developed resistance to standard chemotherapeutic drugs.

One study investigated the activity of a related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, against the A549 lung cancer cell line and Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial in tumor angiogenesis. nih.gov The compound exhibited significant, dose-dependent anti-proliferative effects on both cell types. nih.gov For the A549 lung cancer cells, the IC₅₀ value was determined to be 14.4 µg/mL, indicating potent growth inhibition. nih.gov Its effect on HUVECs (IC₅₀ of 5.6 µg/mL) suggests a potential dual mechanism involving direct anticancer effects and inhibition of the blood vessel growth that supports tumors. nih.gov

Furthermore, a broad library of indole-sulfonamide derivatives, including bis-indoles with bromine substitutions, was tested against a panel of cancer cell lines. nih.gov Many of these compounds showed potent activity, particularly against the MOLT-3 human leukemia cell line. nih.gov For instance, certain hydroxyl-containing bis-indole derivatives displayed significant cytotoxicity against the HepG2 liver cancer cell line, with IC₅₀ values ranging from 7.37 to 26.00 μM, proving more potent than the reference drug etoposide. nih.gov While these are not thioacetic acid derivatives, they highlight the general potential of the bromo-indole core in developing new anticancer agents.

Table 1: Antiproliferative Activity of Bromo-Indole Derivatives
Compound DerivativeCancer Cell LineActivity MetricResultSource
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)IC₅₀14.4 µg/mL nih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial Cells)IC₅₀5.6 µg/mL nih.gov
Hydroxyl-containing bis-indole sulfonamidesHepG2 (Liver Cancer)IC₅₀ Range7.37–26.00 µM nih.gov
Indole-sulfonamide derivativesMOLT-3 (Leukemia)Exhibited notable cytotoxic activity nih.gov

Antimicrobial Spectrum and Potency against Bacterial and Fungal Pathogens

The rise of drug-resistant pathogens necessitates the search for new antimicrobial agents. Bromo-indole derivatives have been identified as a promising class of compounds in this area. Studies on 6-bromoindolglyoxylamide polyamine derivatives showed intrinsic antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus intermedius. nih.gov One spermine-containing analogue was found to be the most potent in its series, with a mechanism attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria. nih.gov This same derivative also demonstrated the ability to enhance the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Further investigations into a series of these derivatives revealed analogues with enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties. nih.gov Similarly, other studies on various isatin (B1672199) (1H-indole-2,3-dione) derivatives have shown a broad spectrum of antimicrobial activity against different bacteria and fungi. iajps.comwisdomlib.org For example, certain coumarinyl thiazole (B1198619) and isatin derivatives showed mild to moderate activity against both Gram-positive and Gram-negative bacteria, with more significant antifungal activity. iajps.com One derivative containing a 1,2,4-triazole (B32235) moiety was identified as a particularly promising antifungal agent. iajps.com

Table 2: Antimicrobial Spectrum of Bromo-Indole Derivatives
Compound Derivative ClassPathogenActivity NotedSource
6-bromoindolglyoxylamide polyaminesStaphylococcus aureus (Gram-positive)Intrinsic antimicrobial activity nih.gov
6-bromoindolglyoxylamide polyaminesStaphylococcus intermedius (Gram-positive)Intrinsic antimicrobial activity nih.gov
6-bromoindolglyoxylamide polyaminesPseudomonas aeruginosa (Gram-negative)Antibiotic enhancing properties nih.gov
6-bromoindolglyoxylamide polyaminesEscherichia coli (Gram-negative)Enhanced antibacterial activity nih.gov
(Z)-2-(2-oxo-1-((arylamino)methyl)indolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazine-1-carboxamidesVarious FungiGood antifungal activity iajps.com

Antiviral Efficacy in Cell Culture Systems

The indole (B1671886) scaffold is a key component of several antiviral drugs. Research into novel bromo-indole derivatives has revealed promising antiviral activity in cell culture systems. A notable study identified a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole as having a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The compound also demonstrated interferon-inducing activity and suppressed the formation of syncytium induced by the viral spike protein by 89%, highlighting multiple potential mechanisms of antiviral action. nih.gov The high selectivity index (SI = 78.6) of this compound suggests it is a promising candidate for further development. nih.gov

Other studies on different derivatives, such as 3-ethoxycarbonyl-6-bromo-5-hydroxyindoles, also showed potential antiviral activity in cytopathic effect assays. researchgate.net These findings underscore the potential of the 6-bromo-indole core structure as a foundation for the development of new antiviral therapeutics.

Anti-inflammatory Response in Cellular Models

Chronic inflammation is implicated in a wide range of diseases. While direct studies on the anti-inflammatory properties of this compound are limited in the available literature, research on the parent compound, indole-3-acetic acid (IAA), provides valuable insights. IAA has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govmdpi.com

In these cellular models, IAA significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govmdpi.com The mechanism appears to be partly dependent on the induction of heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme. nih.govmdpi.com Furthermore, IAA demonstrated a direct scavenging effect on free radicals like reactive oxygen species (ROS) and nitric oxide (NO). nih.govmdpi.com These findings suggest that the indole-acetic acid scaffold has intrinsic anti-inflammatory and anti-oxidative properties, which could be modulated by substitutions like the 6-bromo group, though specific studies on the bromo-thio derivative are needed to confirm this.

Enzyme Inhibition and Functional Assays in Isolated Systems

A key mechanism through which bromo-indole derivatives exert their biological effects is through the inhibition of specific enzymes. A significant target identified for this class of compounds is bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, and its inhibition can make bacteria more sensitive to antibiotics.

Several 6-bromoindole (B116670) derivatives have been synthesized and identified as selective inhibitors of bCSE. nih.govresearchgate.netnih.gov For example, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) is a known bCSE inhibitor. nih.gov While this compound has the acetic acid group attached to the indole nitrogen rather than through a sulfur at the C3 position, it demonstrates the potential of the 6-bromo-indole-acetic acid pharmacophore to target this enzyme. nih.gov The development of these inhibitors represents a promising strategy to combat antibiotic resistance by potentiating the effects of existing antibiotics. nih.govmdpi.com

Evaluation of Compound Selectivity for Target Engagement in Cellular Contexts

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended molecular target to maximize efficacy and minimize off-target effects. Cellular target engagement assays are designed to confirm that a drug binds to its target within the complex environment of a living cell. nih.govresearchgate.netnih.gov

While specific target engagement and selectivity studies for this compound derivatives are not extensively detailed in the reviewed literature, the research on related compounds points towards defined molecular targets. For instance, the potent inhibition of bacterial cystathionine γ-lyase (bCSE) by 6-bromoindole derivatives suggests a selective interaction with this enzyme. nih.govresearchgate.net Methods like the cellular thermal shift assay (CETSA) can be employed to provide direct evidence of a drug binding to its target protein in intact cells by measuring changes in the protein's thermal stability. nih.gov Future studies on this compound derivatives would need to incorporate such assays to validate their selectivity and confirm that the observed biological effects, such as antiproliferative or antimicrobial activity, are indeed mediated by the intended molecular target. nih.govresearchgate.net

In Vivo Pharmacological Studies in Preclinical Animal Models

The therapeutic potential of this compound and its derivatives has been investigated in a variety of preclinical animal models to assess their efficacy across different disease areas, including cancer, infection, inflammation, and neurodegenerative diseases.

While direct in vivo studies on the anticancer efficacy of this compound were not found, the broader class of indole-3-acetic acid derivatives has shown promise in preclinical cancer models. These derivatives are being explored for their potential in various therapeutic approaches. One such strategy is their use as prodrugs in combination with enzymes like horseradish peroxidase for targeted cancer therapy. This approach, known as antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), involves delivering the enzyme to tumor cells, which then activates the indole-3-acetic acid derivative into a toxic compound within the tumor site. google.com

Furthermore, research on other indole derivatives has demonstrated significant antitumor activity in vivo. For instance, an aminosteroid (B1218566) derivative, RM-581, completely blocked tumor growth in LAPC-4 prostate cancer xenografts in mice. mdpi.com Another study on a novel pleuromutilin (B8085454) derivative, Z33, showed better therapeutic effectiveness than tiamulin (B153960) in a neutropenic mouse thigh infection model with MRSA, highlighting the potential of complex indole-containing structures in vivo. mdpi.com These studies underscore the potential of the indole scaffold in developing effective anticancer agents that could be applicable to derivatives of this compound.

The in vivo evaluation of this compound derivatives in animal models of infection has shown their potential as antimicrobial agents. The suppression of bacterial cystathionine γ-lyase (bCSE), a key enzyme in hydrogen sulfide production in bacteria, by indole-based inhibitors significantly enhances the sensitivity of bacteria to antibiotics. mdpi.com

A study on 6-bromoindolglyoxylamido derivatives identified compounds with intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov One derivative, a polyamine, also demonstrated antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa in vitro. nih.gov The mechanism of action for the most potent of these derivatives was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov These findings suggest that this compound derivatives could be effective in vivo by either directly targeting bacteria or by potentiating the effects of existing antibiotics.

Indole derivatives have been investigated for their anti-inflammatory properties in various animal models. A novel series of indole derivatives targeting the stimulator of interferon genes (STING) pathway has shown promise. One such compound effectively relieved the symptoms of renal injury in a cisplatin-induced acute kidney injury mouse model. nih.gov Another STING inhibitor demonstrated strong alleviation of tissue inflammation in DSS-induced IBD colitis and Trex1-/- autoimmune animal models with low toxicity. researchgate.net

The anti-inflammatory activity of indole-3-acetic acid (IAA) has been linked to its ability to induce heme oxygenase-1 (HO-1) and neutralize free radicals. nih.govmdpi.com In vivo studies on indomethacin (B1671933) analogues, which share the indole acetic acid core, have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.govresearchgate.net The activity of these derivatives was found to be comparable to standard anti-inflammatory drugs. researchgate.net These studies provide a strong rationale for evaluating this compound derivatives in similar in vivo models of inflammation.

Table 1: Anti-inflammatory Activity of Indomethacin Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) at 3h
Indomethacin1055.2
Derivative 2a2062.5
Derivative 2f2068.7
Derivative 2g2071.8

Data adapted from relevant studies on indomethacin analogues. nih.govresearchgate.net

The investigation of indole derivatives in animal models of neurodegenerative diseases is an emerging area of research. nih.gov Alzheimer's disease (AD), a progressive neurodegenerative disorder, is a key focus. nih.govbohrium.com Animal models for AD can be induced by various chemicals, heavy metals, or through genetic modification (transgenic models) to mimic the pathological hallmarks of the disease, such as amyloid-β deposition and tau hyperphosphorylation. nih.govbohrium.com

While direct in vivo studies on this compound in neurodegenerative disease models were not identified, the indole scaffold is a component of molecules that target enzymes implicated in the progression of these diseases, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and caspases. mdpi.com The multifactorial nature of neurodegenerative diseases suggests that multi-target compounds, a characteristic often found in indole derivatives, could be beneficial. nih.gov

Identification and Optimization of Promising Lead Compounds for Further Development

The process of identifying and optimizing lead compounds from the indole-thioacetic acid class involves iterative cycles of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies are crucial in this phase to understand how chemical modifications to the indole core, the thioacetic acid side chain, and substituents like the bromine atom affect potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of various derivatives of this compound allows for the exploration of different chemical spaces. One study detailed the synthesis of related indole-based inhibitors, highlighting methods for creating derivatives at the nitrogen atom of the indole core or by substituting the bromine atom. mdpi.comnih.gov Optimization efforts may focus on improving target engagement, as seen in the development of selective Bfl-1 inhibitors where a (2-naphthylthio)acetic acid derivative was optimized to enhance binding affinity and selectivity over related proteins. nih.gov

Future Directions in the Development of Indole-Thioacetic Acid Derivatives for Therapeutic Applications

The future development of indole-thioacetic acid derivatives, including those based on the this compound scaffold, holds significant promise for a range of therapeutic applications. mdpi.com The versatility of the indole moiety allows for the design of compounds with diverse biological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. mdpi.com

Future research will likely focus on:

Multi-target drug design: Given the complexity of many diseases, developing derivatives that can modulate multiple targets simultaneously could lead to more effective therapies.

Advanced drug delivery systems: Encapsulating indole-thioacetic acid derivatives in novel delivery systems could improve their solubility, stability, and bioavailability, enhancing their therapeutic efficacy.

Biomarker-guided therapy: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these derivatives will be crucial for their successful clinical translation.

Exploration of new therapeutic areas: The broad biological activity of indole derivatives suggests their potential in other areas, such as cardiovascular diseases and metabolic disorders, warrants further investigation. mdpi.com

Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this promising class of compounds.

Q & A

Q. What are the optimal synthetic routes for 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of indole-thioacetic acid derivatives typically involves coupling reactions between 6-bromoindole precursors and thiol-containing acetic acid derivatives. For example:

  • Thioether formation: React 6-bromo-1H-indole-3-thiol with bromoacetic acid under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) to facilitate nucleophilic substitution.
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 indole-to-acid) are critical for yield. Monitoring via TLC or HPLC ensures intermediate purity .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves final purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H/13C NMR:
    • 1H NMR: Aromatic protons in the indole ring (δ 7.2–7.8 ppm), thioacetic acid protons (δ 3.5–3.8 ppm for SCH₂COO⁻), and exchangeable NH (δ ~10–12 ppm).
    • 13C NMR: Carbon signals for the thioether (C-S, δ 35–40 ppm), carbonyl (C=O, δ 170–175 ppm), and aromatic carbons (δ 110–140 ppm).
  • IR: Strong absorption bands for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹).
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]+ at m/z 300.98 (C₁₀H₇BrN₂O₂S⁺) confirms the molecular formula .
  • X-ray Crystallography (if crystals are obtained): Resolves bond lengths and angles, confirming the thioether linkage and bromine positioning .

Q. How should researchers handle and store this compound to ensure stability, considering its physicochemical properties?

Methodological Answer:

  • Storage: Protect from light and moisture. Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thioether group.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative decomposition .
  • Handling: Use gloveboxes or fume hoods for weighing. Despite no GHS classification (per SDS data for analogs), assume potential irritancy and wear PPE .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Validation:
    • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
    • Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate cell lines via STR profiling.
  • Purity Verification: Confirm compound integrity using LC-MS before biological testing. Impurities >1% (e.g., hydrolyzed byproducts) can skew results .
  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ curves in triplicate to account for batch-to-batch variability.

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2). Focus on the thioacetic acid moiety’s hydrogen-bonding potential with active-site residues.
  • QSAR Studies: Correlate electronic parameters (HOMO/LUMO energies) with activity data. The bromine atom’s electronegativity may enhance binding affinity in hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes under physiological conditions.

Q. How does the thioacetic acid moiety influence the compound’s reactivity and stability under various experimental conditions?

Methodological Answer:

  • Hydrolytic Stability: Test in buffered solutions (pH 2–10) at 37°C. The thioether is less prone to hydrolysis than esters but may oxidize to sulfoxides in aqueous media (confirm via LC-MS) .
  • Thermal Analysis: Use DSC/TGA to determine decomposition thresholds (>200°C typical for indole derivatives).
  • Reactivity Screening: React with nucleophiles (e.g., amines) to explore derivatization potential. The thioacetic acid group can act as a leaving group in SN2 reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and PBS using nephelometry. Note that DMSO stock solutions (>10 mM) may precipitate in aqueous buffers; sonicate and filter (0.22 µm) before use.
  • pH-Dependent Solubility: Adjust pH with NaOH/HCl while monitoring via UV-Vis (λmax ~280 nm for indole). The carboxylic acid group enhances solubility above pH 5 .

Q. What strategies can mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
  • Design of Experiments (DoE): Use software (e.g., MODDE) to optimize variables (temperature, catalyst loading) in a factorial design. For example, a 2³ factorial design can identify critical parameters for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.